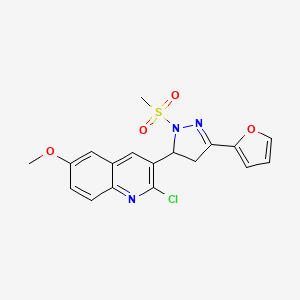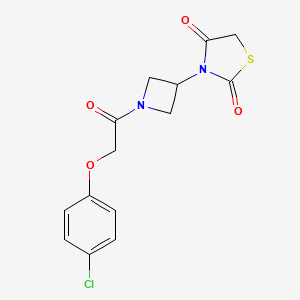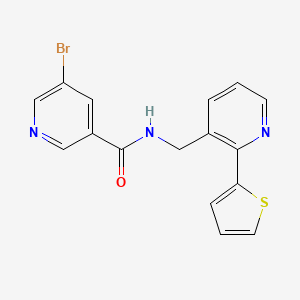![molecular formula C11H9ClF3N3O3 B2969375 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid CAS No. 339110-32-6](/img/structure/B2969375.png)
4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and one other carbon atom). The presence of these groups suggests that the compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyridine ring and the trifluoromethyl group. These groups can contribute to the compound’s stability, reactivity, and other physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Trifluoromethylpyridines are used in a variety of applications in the agrochemical and pharmaceutical industries, suggesting that they can participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyridine ring and the trifluoromethyl group. For example, trifluoromethyl groups are known to influence the acidity of carboxylic acids .Scientific Research Applications
Synthesis and Derivative Formation
4-Oxo-2-butenoic acid derivatives, such as 4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid, are utilized in synthesizing various heterocyclic compounds with potential biological activities. For instance, the reaction of similar 4-oxo-2-butenoic acid compounds with antipyrin has led to the creation of pyridazinone derivatives showing antimicrobial and antifungal activities (Sayed et al., 2003).
Biologically Active Species and Intermediates
These compounds are significant as biologically active species and versatile intermediates for further derivatization. Research has developed conditions for the synthesis of 4-oxo-2-butenoic acid by microwave-assisted aldol-condensation, offering a method for synthesis across a broad range of substrates (Uguen et al., 2021).
Herbicide Analysis
In agriculture, chlorophenoxy acids, related in structure to the compound , are used as selective herbicides. Advanced methods using HPLC and electrochemical detection have been developed to determine trace levels of such pesticides in ground and drinking water (Wintersteiger et al., 1999).
Metabolism in Plant Treatment
Research on similar pyridinyloxyphenoxypropionic acids has explored their metabolism in plants. These studies provide insight into how such compounds are absorbed, metabolized, and act as herbicides in various plant species (Hendley et al., 1985).
Catalytic Applications
Compounds structurally related to 4-oxo-2-butenoic acids have been used in catalytic applications, such as the asymmetric Friedel-Crafts alkylation of activated benzenes. This showcases their role in facilitating specific chemical reactions (Faita et al., 2010).
Antimicrobial Agents
Syntheses involving pyridine derivatives, akin to the compound , have led to the creation of antimicrobial agents. This indicates the potential of such compounds in medical and pharmaceutical applications (Al-Salahi et al., 2010).
Kinetic Studies in Chemical Reactions
The kinetics of reactions involving similar compounds have been studied, providing valuable information for industrial and chemical processes. This highlights the importance of understanding the behavior of these compounds under various conditions (Elavarasan et al., 2011).
Mechanism of Action
The mechanism of action of this compound would depend on its exact structure and the context in which it is used. For example, many trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
properties
IUPAC Name |
(E)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O3/c1-18(17-8(19)2-3-9(20)21)10-7(12)4-6(5-16-10)11(13,14)15/h2-5H,1H3,(H,17,19)(H,20,21)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGNBVXJPZMWGN-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2969292.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2969294.png)
![1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2969295.png)
![4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2969296.png)

![6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2969298.png)
![5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969299.png)
![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)


![6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2969305.png)

![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)
![N-(4-ethoxyphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969312.png)